
Butyl 3-(2-methylnaphthalen-1-YL)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical applications . This compound is characterized by the presence of a butyl ester group attached to a naphthalene ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate typically involves the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Acrylic Acid+ButanolH2SO4Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as neutralization, water washing, and distillation to obtain the final product .
化学反応の分析
Types of Reactions
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The vinyl group in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in creating biomedical devices such as contact lenses and bone cements.
作用機序
The mechanism of action of butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate involves its ability to undergo polymerization. The vinyl group in the compound is highly reactive and can form long polymer chains through free radical polymerization. This property is exploited in various applications to create materials with desired mechanical and chemical properties .
類似化合物との比較
Similar Compounds
Butyl acrylate: Another acrylate ester with similar properties but lacks the naphthalene ring.
Methyl methacrylate: Used in similar applications but has different mechanical properties due to the presence of a methyl group instead of a butyl group.
Uniqueness
Butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate is unique due to the presence of the naphthalene ring, which imparts additional stability and rigidity to the polymer chains formed from this compound. This makes it particularly useful in applications requiring high mechanical strength and durability .
特性
CAS番号 |
826990-96-9 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
butyl 3-(2-methylnaphthalen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C18H20O2/c1-3-4-13-20-18(19)12-11-16-14(2)9-10-15-7-5-6-8-17(15)16/h5-12H,3-4,13H2,1-2H3 |
InChIキー |
AXAXMJKUKIDAAK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C=CC1=C(C=CC2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


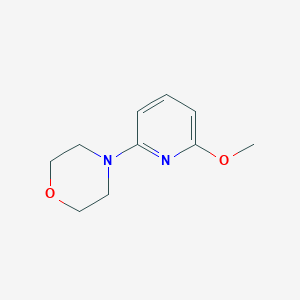

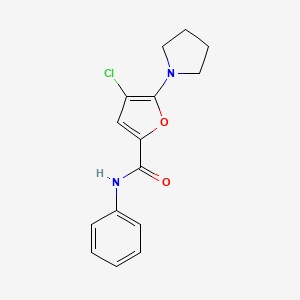
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
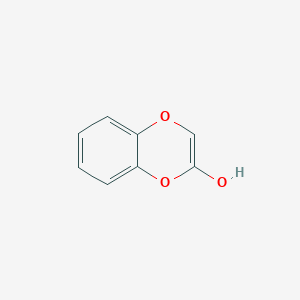
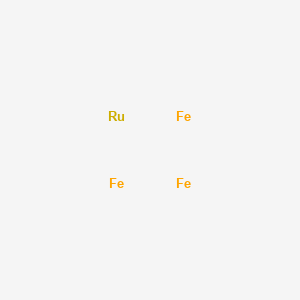
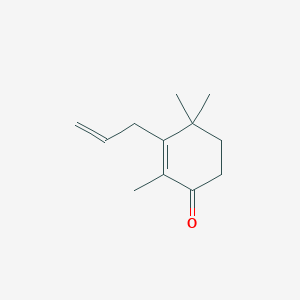
![[3-[[3-(Trifluoromethyl)phenyl]methoxy]phenyl]thiourea](/img/structure/B14214002.png)

![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanol](/img/structure/B14214011.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)
![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)
